molecular formula C18H21N5O2S2 B6574569 3-ethoxy-1-ethyl-N-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1H-pyrazole-4-carboxamide CAS No. 1207056-02-7

3-ethoxy-1-ethyl-N-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1H-pyrazole-4-carboxamide

Cat. No.: B6574569
CAS No.: 1207056-02-7
M. Wt: 403.5 g/mol
InChI Key: YJRMEHHPZNKCLQ-UHFFFAOYSA-N
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Description

3-ethoxy-1-ethyl-N-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C18H21N5O2S2 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-ethoxy-1-ethyl-N-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1H-pyrazole-4-carboxamide is 403.11366728 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

3-ethoxy-1-ethyl-N-[5-(2-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S2/c1-3-23-12-14(16(22-23)25-4-2)15(24)19-17-20-21-18(27-17)26-11-10-13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRMEHHPZNKCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=NN=C(S2)SCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-ethoxy-1-ethyl-N-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1H-pyrazole-4-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including antifungal, anti-inflammatory, and anticancer activities. This article aims to explore the biological activity of this specific compound through various research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18N4O2S\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

Antifungal Activity

Recent studies have highlighted the antifungal properties of pyrazole derivatives. For instance, a series of synthesized pyrazole carboxamides demonstrated significant antifungal activity against various phytopathogenic fungi. In particular, derivatives similar to our compound were tested against Rhizoctonia solani, showing an effective concentration (EC50) value of 0.37 μg/mL, which is competitive with established fungicides like carbendazole .

CompoundTarget FungiEC50 (μg/mL)
7aiRhizoctonia solani0.37
7bkAlternaria porri35.05

This data indicates that structurally related pyrazole compounds may exhibit potent antifungal properties, suggesting that 3-ethoxy-1-ethyl-N-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1H-pyrazole-4-carboxamide could similarly be effective.

Anti-inflammatory Activity

Pyrazoles have been recognized for their anti-inflammatory effects, often acting as inhibitors of cyclooxygenase enzymes (COX). In a study evaluating various pyrazole derivatives for their anti-inflammatory activity using a carrageenan-induced rat paw edema model, compounds demonstrated significant reductions in inflammation markers such as TNF-α and IL-6 .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
5b7686

These results suggest that our compound may also possess anti-inflammatory properties, enhancing its therapeutic potential.

Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied. Some compounds have shown promising results in inhibiting cancer cell proliferation across various cancer types. For example, certain pyrazoles exhibited cytotoxic effects against human cancer cell lines in vitro . Given the structural similarities to known anticancer agents, 3-ethoxy-1-ethyl-N-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1H-pyrazole-4-carboxamide may also exhibit similar activities.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

  • Antifungal Study : A comprehensive study synthesized multiple pyrazole carboxamides and tested them against four types of phytopathogenic fungi. The results indicated that certain derivatives had remarkable antifungal activity comparable to commercial fungicides .
  • Inflammation Model : In vivo studies demonstrated that pyrazole derivatives significantly reduced paw edema in rat models, suggesting their potential use in treating inflammatory conditions .
  • Cytotoxicity Tests : Pyrazole compounds were evaluated for their cytotoxic effects on various cancer cell lines, with some showing IC50 values in the low micromolar range .

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